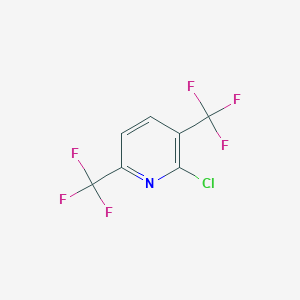

2-Chloro-3,6-bis(trifluorométhyl)pyridine

Vue d'ensemble

Description

2-Chloro-3,6-bis(trifluoromethyl)pyridine is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing capability, making it a significant intermediate in the synthesis of agrochemicals, pharmaceuticals, and other functional materials .

Applications De Recherche Scientifique

2-Chloro-3,6-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals, dyes, and other functional materials due to its unique chemical properties

Analyse Biochimique

Biochemical Properties

The biochemical activities of 2-Chloro-3,6-bis(trifluoromethyl)pyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Cellular Effects

It is known that the compound’s derivatives have been used in the protection of crops from pests This suggests that the compound may have effects on cellular processes in pests

Molecular Mechanism

It is known that the compound’s derivatives exert their effects through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) and a copper catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Chloro-3,6-bis(trifluoromethyl)pyridine often employs continuous flow processes to ensure high yield and purity. The use of vapor-phase fluorination techniques, where the pyridine derivative is exposed to fluorinating agents in a controlled environment, is a common approach. This method allows for efficient large-scale production while maintaining the desired chemical properties .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .

Mécanisme D'action

The mechanism of action of 2-Chloro-3,6-bis(trifluoromethyl)pyridine is primarily attributed to its ability to interact with biological molecules through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by stabilizing the transition states and intermediates during biochemical reactions. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Chloro-6-(trifluoromethyl)pyridine

- 3-Chloro-2,6-bis(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3,6-bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups at the 3 and 6 positions on the pyridine ring. This configuration imparts distinct electronic and steric properties, making it more effective in certain applications compared to its analogs. The presence of two trifluoromethyl groups also enhances its lipophilicity and chemical stability, which are advantageous in various industrial and pharmaceutical applications .

Activité Biologique

2-Chloro-3,6-bis(trifluoromethyl)pyridine is a fluorinated organic compound that has garnered attention in various fields, particularly in agrochemicals and pharmaceuticals. This compound exhibits unique physicochemical properties due to the presence of trifluoromethyl groups, which enhance its lipophilicity and electron-withdrawing capability. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

The chemical structure of 2-Chloro-3,6-bis(trifluoromethyl)pyridine is characterized by two trifluoromethyl groups attached to the pyridine ring. This configuration significantly influences its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 227.54 g/mol |

| CAS Number | 175136-26-2 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Chloro-3,6-bis(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the compound's binding affinity to enzymes and receptors by stabilizing transition states during biochemical reactions. This interaction can modulate the activity of target molecules, leading to various biological effects such as:

- Antibacterial Activity : Research indicates that derivatives of this compound have shown significant antibacterial effects against pathogens like Xanthomonas oryzae and Ralstonia solanacearum .

- Insecticidal Activity : The compound has demonstrated insecticidal properties, particularly against pests such as Plutella xylostella, making it a candidate for agrochemical applications .

Research Findings

Several studies have investigated the biological activities associated with 2-Chloro-3,6-bis(trifluoromethyl)pyridine and its derivatives:

-

Antibacterial Studies : A study evaluated various thioether-containing compounds derived from trifluoromethylpyridine amides. Results showed that some synthesized compounds exhibited higher antibacterial activities than commercial standards like thiodiazole copper .

Compound Activity against Xoo (%) Activity against R. solanacearum (%) E6 67 52 E5 64 50 E10 62 45 - Insecticidal Efficacy : Insecticidal activities were also assessed, revealing that certain derivatives could outperform existing insecticides . The study categorized compounds based on their effectiveness, highlighting those with specific functional groups as more potent.

- Mechanistic Insights : The interaction studies involving this compound focus on its reactivity with biological molecules, suggesting that the unique properties imparted by the trifluoromethyl groups play a crucial role in its biological efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of novel trifluoromethylpyridine derivatives for agricultural applications. The results indicated that specific modifications to the pyridine structure could enhance both antibacterial and insecticidal activities significantly compared to traditional compounds .

Propriétés

IUPAC Name |

2-chloro-3,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMMRMHPZYGFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609139 | |

| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-26-2 | |

| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.